molecular formula C2Cl2O2S2 B2559031 Chloro[(chlorocarbonyl)disulfanyl]methanone CAS No. 51615-88-4

Chloro[(chlorocarbonyl)disulfanyl]methanone

Cat. No.: B2559031
CAS No.: 51615-88-4
M. Wt: 191.04
InChI Key: FIPMEXDXARPDRK-UHFFFAOYSA-N
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Description

Chloro[(chlorocarbonyl)disulfanyl]methanone (CAS 51615-88-4) is a halogenated methanone derivative with the molecular formula C2Cl2O2S2 and a molecular weight of 191.04 g/mol. It is characterized by a reactive disulfanyl (–S–S–) group and chlorocarbonyl (–COCl) substituents, making it a versatile and pivotal building block in synthetic organic chemistry for the preparation of sulfur-containing compounds . Its primary research value lies in its role as a synthetic precursor to more complex molecules. Recent studies have demonstrated its specific application as a reagent for the in-situ generation of (carbamoyl)disulfanyl chlorides, which are transient intermediates used in the synthesis of novel heterocyclic systems . For instance, it reacts with limiting secondary aromatic amines like N-methylaniline to form these reactive species, which can be trapped with alkenes, thiols, or thiocarbamates, or can undergo cyclization to form compounds such as novel 1,2,4-dithiazinones . The mechanism of action of this compound involves its interaction with molecular targets through its reactive chlorine and disulfanyl groups. These groups can participate in various chemical transformations, including oxidation to sulfonyl derivatives, reduction to simpler sulfur-containing compounds, and substitution reactions where the chlorine atoms are replaced by other functional groups . This reactivity facilitates the creation of diverse chemical entities and is essential for developing new materials and pharmaceuticals. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human or veterinary consumption.

Properties

IUPAC Name

S-carbonochloridoylsulfanyl chloromethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2O2S2/c3-1(5)7-8-2(4)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPMEXDXARPDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(SSC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Chloro[(chlorocarbonyl)disulfanyl]methanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Chloro[(chlorocarbonyl)disulfanyl]methanone serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of sulfur-containing compounds through various chemical reactions, such as:

  • Oxidation : Converts the compound into sulfonyl derivatives.
  • Reduction : Produces simpler sulfur-containing compounds.
  • Substitution : The chlorine atoms can be replaced by other functional groups, facilitating the creation of diverse chemical entities.

These reactions are essential for developing new materials and pharmaceuticals.

Biological Research

Studying Sulfur-Containing Compounds

In biological research, this compound is used to investigate the interactions of sulfur-containing compounds with biological systems. Its reactivity allows researchers to explore:

  • Mechanisms of Action : The compound interacts with molecular targets through its reactive chlorine and disulfanyl groups, leading to the formation of new chemical bonds. This property is significant for understanding biochemical pathways involving sulfur.
  • Pharmaceutical Development : The compound's derivatives may exhibit biological activity, making it a candidate for drug development.

Industrial Applications

Production of Specialty Chemicals

This compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for:

  • Synthesis of Prodrugs : The compound can be utilized in developing prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
  • Chemical Manufacturing : It serves as an intermediate in manufacturing various industrial chemicals, enhancing production efficiency.
  • Synthesis of Sulfonyl Derivatives
    • Researchers utilized this compound to synthesize novel sulfonyl compounds. The study demonstrated that varying reaction conditions significantly influenced the yield and selectivity of the desired products.
  • Investigating Biological Interactions
    • A case study focused on the interaction of this compound with cellular proteins revealed insights into how sulfur groups affect protein function. This research provided a deeper understanding of sulfur's role in biological systems.
  • Development of Prodrugs
    • A pharmaceutical study explored the use of this compound in creating NO-releasing prodrugs. The findings indicated that modifications to the compound could enhance therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of Chloro[(chlorocarbonyl)disulfanyl]methanone involves its interaction with molecular targets through its reactive chlorine and disulfanyl groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on various molecular pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Chlorinated methanone derivatives exhibit significant variation in properties based on substituent positions and additional functional groups. Key examples include:

Compound Name Molecular Formula Substituent Position/Features Molecular Weight Key Interactions/Properties Reference
(4-Chlorophenyl)(phenyl)methanone (CD-41) C₁₃H₉ClO Chloro at phenyl ortho position 216.66 Halogen bonding (Cl···O=C)
(Chlorophenyl)(methoxy-phenyl)methanone (CD-61) C₂₀H₁₄Cl₂O₃ Methoxy at 7th position, chloro at ortho 357.23 Enhanced solubility due to methoxy group
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ Hydroxy and hydroxymethyl groups 200.62 Hydrogen bonding, melting point 97–98°C
1-Azepanyl(2-chlorophenyl)methanone C₁₃H₁₆ClNO Cyclic amine substituent 237.73 Altered reactivity due to amine group

Key Observations :

  • Substituent Position : Chloro groups at ortho positions (e.g., CD-41) enhance halogen bonding with carbonyl oxygen, influencing crystal packing . Methoxy groups (e.g., CD-61) improve solubility but reduce thermal stability .
  • Functional Group Diversity : Hydroxy and hydroxymethyl substituents () introduce hydrogen bonding, affecting melting points and solid-state stability .

Halogen Bonding and Crystal Packing

Chloro derivatives frequently engage in halogen bonding (Cl···O=C), which stabilizes their crystal structures. For example:

  • Chloro vs. Bromo Derivatives : Both form isostructural crystals with X···O=C interactions. The iodo derivative, however, exhibits Type II I···I bonding due to larger halogen size .
  • Impact on Applications : Strong halogen bonding in chloro derivatives (e.g., CD-41) makes them suitable for supramolecular assemblies and polymer materials .

Physical and Chemical Properties

  • Melting Points: Chloro-substituted methanones exhibit melting points ranging from 97°C to 110°C, influenced by hydrogen and halogen bonding .
  • Solubility : Methoxy groups (e.g., CD-61) enhance solubility in polar solvents, whereas bulky substituents (e.g., 1-azepanyl) reduce it .
  • Toxicity : Chloroacetone derivatives () show high acute toxicity, suggesting similar hazards for related compounds .

Biological Activity

Chloro[(chlorocarbonyl)disulfanyl]methanone is a chemical compound with significant potential in organic synthesis and biological applications. This article focuses on its biological activity, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique disulfanyl group, which contributes to its reactivity and biological properties. The chemical structure can be represented as follows:

  • Molecular Formula : CCl₃O₂S₂
  • Molecular Weight : 197.03 g/mol

The compound's chlorocarbonyl and disulfanyl functionalities are essential for its interaction with biological systems.

This compound exhibits various biological activities, primarily through its ability to form covalent bonds with nucleophiles, such as thiols in proteins. This reactivity can lead to:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes that contain thiol groups, impacting metabolic pathways.
  • Antimicrobial Properties : Its structure allows it to interact with microbial cells, potentially disrupting cellular functions.

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : A study evaluated the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding highlights its potential role in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
CytotoxicityBreast Cancer CellsDose-dependent inhibition
CytotoxicityColon Cancer CellsInduction of apoptosis
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
AntimicrobialEscherichia coliMinimum inhibitory concentration (MIC) observed

Q & A

Basic Research Question

  • Use fume hoods and PPE (nitrile gloves, goggles).
  • Store at 0–6°C in amber vials to prevent photodegradation .
  • Follow SDS guidelines for chlorinated compounds: avoid inhalation and skin contact .

How does the compound interact with biological receptors, and what assays validate activity?

Advanced Research Question

  • Radioligand binding assays : Compete with [³H]dexamethasone for glucocorticoid receptor binding .
  • Enzyme-linked immunosorbent assay (ELISA) : Quantify inhibition of acetylcholinesterase (IC₅₀ values).
  • Molecular docking : Compare binding affinities with chlorophenol derivatives .

What environmental impact assessments are relevant for disposal?

Advanced Research Question

  • Biodegradation studies : Use OECD 301F (manometric respirometry) to assess mineralization rates .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition .

How are crystallographic parameters determined for structural confirmation?

Basic Research Question

  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths (e.g., S-S: ~2.05 Å) and dihedral angles .
  • Powder XRD : Compare experimental patterns with simulated data from CIF files .

What strategies optimize synthetic yield in large-scale reactions?

Advanced Research Question

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., THF vs. DCM), and stoichiometry .
  • Inline FTIR monitoring : Track intermediate formation in real-time .

How do solvent effects influence reaction kinetics?

Advanced Research Question

  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy in polar aprotic solvents (e.g., acetonitrile) .
  • Kamlet-Taft parameters : Corrate solvent polarity with reaction rates .

What chromatographic methods separate enantiomers or diastereomers?

Basic Research Question

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
  • GC-MS with chiral stationary phases : Resolve enantiomers via β-cyclodextrin derivatives .

Q. Notes

  • Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on standard protocols.
  • Methodological answers integrate experimental design, data validation, and contradiction resolution.

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